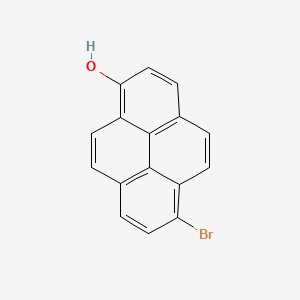

6-Bromopyrène-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromopyren-1-ol” is a chemical compound with the molecular formula C16H9BrO . It has a molecular weight of 297.15 g/mol . This compound is significant in synthetic chemistry, materials science, and environmental studies .

Synthesis Analysis

The synthesis of “6-Bromopyren-1-ol” involves a variety of indirect methods. These methods involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .

Molecular Structure Analysis

The molecular structure of “6-Bromopyren-1-ol” is determined by its molecular formula, C16H9BrO . The distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .

Physical and Chemical Properties Analysis

“6-Bromopyren-1-ol” has a molecular weight of 297.15 g/mol . More detailed physical and chemical properties are not explicitly mentioned in the available resources.

Applications De Recherche Scientifique

Chimie synthétique

Les bromopyrènes, y compris le 6-Bromopyrène-1-ol, sont importants en chimie synthétique. Ils servent d'intermédiaires essentiels dans les voies de synthèse . Le motif de substitution des bromodérivés a un impact significatif sur leur fonctionnalisation et leurs propriétés subséquentes .

Science des matériaux

Dans le domaine de la science des matériaux, les bromopyrènes présentent un grand intérêt. Leurs propriétés uniques peuvent être exploitées dans le développement de nouveaux matériaux .

Études environnementales

Les bromopyrènes sont également pertinents dans les études environnementales. Ils peuvent être utilisés dans la recherche liée à la pollution, car le pyrène et ses dérivés sont des polluants courants dans l'environnement .

Propriétés photophysiques

L'étude des propriétés photophysiques des bromopyrènes peut être une autre application. Comprendre ces propriétés peut conduire à diverses applications dans des domaines comme l'optoélectronique .

Développement de nouvelles stratégies de fonctionnalisation

La fonctionnalisation stratégique du pyrène aux positions non-K et nodales est cruciale pour élargir son utilité . Les précurseurs bromosubstitués comme le this compound peuvent permettre des stratégies de fonctionnalisation diverses .

Faire progresser les stratégies de synthèse

La recherche sur les bromopyrènes peut contribuer à faire progresser les stratégies de synthèse des dérivés du pyrène . Cela peut ouvrir de nouvelles possibilités pour leur utilisation dans divers domaines .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrene derivatives, which include 6-bromopyren-1-ol, are known to be valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Mode of Action

Bromo-substituted precursors like 6-bromopyren-1-ol serve as vital intermediates in synthetic routes . The presence of the bromo group can activate certain positions on the pyrene ring, influencing the compound’s interaction with its targets .

Biochemical Pathways

The strategic functionalisation of pyrene at non-k region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

Result of Action

The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

Analyse Biochimique

Biochemical Properties

6-Bromopyren-1-ol plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction typically involves the binding of 6-Bromopyren-1-ol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, 6-Bromopyren-1-ol can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

6-Bromopyren-1-ol influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by generating ROS, which in turn activates signaling pathways such as the MAPK and NF-κB pathways . These pathways play critical roles in regulating gene expression, cell proliferation, and apoptosis. Furthermore, 6-Bromopyren-1-ol can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, 6-Bromopyren-1-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. For example, it can bind to DNA, causing structural changes that affect gene expression . Additionally, 6-Bromopyren-1-ol can inhibit or activate enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity can lead to changes in metabolic pathways and cellular functions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 6-Bromopyren-1-ol can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromopyren-1-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . This degradation can lead to the formation of reactive intermediates that may have different biological activities. Long-term exposure to 6-Bromopyren-1-ol in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Bromopyren-1-ol vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as the activation of detoxification pathways . At higher doses, 6-Bromopyren-1-ol can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dose level triggers a significant biological response. Toxicity studies in animal models have shown that high doses of 6-Bromopyren-1-ol can lead to adverse effects on liver and kidney function .

Metabolic Pathways

6-Bromopyren-1-ol is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and the levels of other metabolites. The interaction of 6-Bromopyren-1-ol with metabolic enzymes can also influence the overall metabolic balance in cells and tissues .

Transport and Distribution

The transport and distribution of 6-Bromopyren-1-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, 6-Bromopyren-1-ol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 6-Bromopyren-1-ol in tissues is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 6-Bromopyren-1-ol is critical for its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct 6-Bromopyren-1-ol to specific organelles, where it can exert its effects on cellular processes. For example, the localization of 6-Bromopyren-1-ol to the mitochondria can influence mitochondrial function and energy production .

Propriétés

IUPAC Name |

6-bromopyren-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCKLCWZVOBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679432 |

Source

|

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114562-65-1 |

Source

|

| Record name | 6-Bromopyren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)